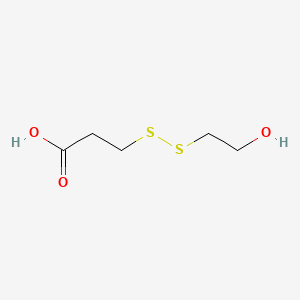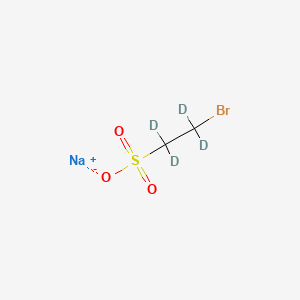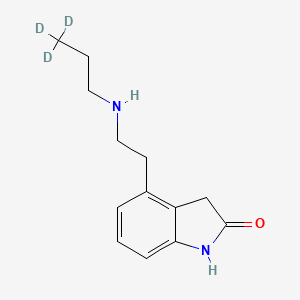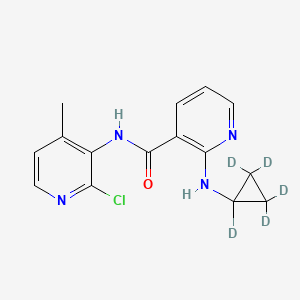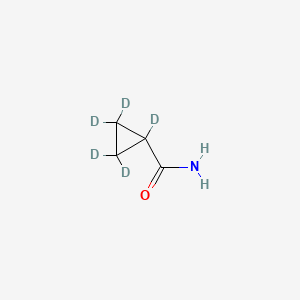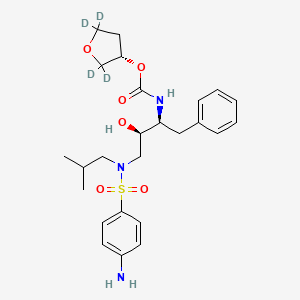
安普那韦-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
安普那韦-d4是安普那韦的氘标记衍生物,安普那韦是一种众所周知的HIV蛋白酶抑制剂。氘标记涉及用氘(氢的稳定同位素)替换氢原子。 这种修饰主要用于研究安普那韦的药代动力学和代谢途径,为其在生物系统中的行为提供见解 .
科学研究应用
安普那韦-d4具有广泛的科学研究应用:
化学: 在质谱分析中用作示踪剂,以研究安普那韦的药代动力学和代谢途径。
生物学: 有助于理解安普那韦与生物大分子之间的相互作用。
医学: 通过提供药物在人体中行为的见解,用于开发HIV治疗方法。
工业: 用于含有安普那韦的药物制剂的质量控制。
作用机制
安普那韦-d4与安普那韦一样,抑制HIV蛋白酶,该酶对于感染性病毒颗粒的成熟至关重要。氘标记不会显著改变作用机制,但有助于追踪药物的代谢命运。 主要分子靶标是HIV蛋白酶,抑制这种酶可以阻止病毒多蛋白的切割,从而抑制病毒复制 .
生化分析
Biochemical Properties
Amprenavir-d4, like its parent compound Amprenavir, is an inhibitor of the HIV-1 protease enzyme . This enzyme is crucial for the maturation of the virus, as it cleaves the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 . By binding to the active site of the protease, Amprenavir-d4 inhibits the activity of the enzyme, preventing the cleavage of the viral polyproteins and resulting in the formation of immature, non-infectious viral particles .
Cellular Effects
The primary cellular effect of Amprenavir-d4 is the inhibition of the HIV-1 protease, which leads to the production of non-infectious HIV-1 particles This significantly reduces the ability of the virus to infect new cells
Molecular Mechanism
The molecular mechanism of Amprenavir-d4 involves its binding to the active site of the HIV-1 protease . This binding inhibits the protease’s ability to cleave the viral polyprotein precursors into individual functional proteins. As a result, the virus forms immature, non-infectious particles .
Temporal Effects in Laboratory Settings
It is known that Amprenavir-d4 is intended for use as an internal standard for the quantification of Amprenavir by GC- or LC-MS .
Dosage Effects in Animal Models
The effects of Amprenavir-d4 dosage in animal models have not been extensively studied. One study has shown that Amprenavir, the parent compound of Amprenavir-d4, has protective effects against esophageal epithelial barrier disruption at serum concentrations achievable using the manufacturer-recommended dose of fosamprenavir .
Metabolic Pathways
Amprenavir-d4 is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system . The major metabolites result from oxidation of the tetrahydrofuran and aniline moieties .
Transport and Distribution
It is known that Amprenavir, the parent compound of Amprenavir-d4, is rapidly absorbed after oral administration in HIV-1-infected patients .
准备方法
合成路线和反应条件
安普那韦-d4的合成涉及多个步骤,从制备氘代中间体开始。关键步骤包括:
前体的氘代: 第一步涉及使用氘气或氘代试剂对特定前体进行氘代。
偶联反应: 然后将这些氘代中间体进行偶联反应,通常涉及酰胺键的形成。
纯化: 使用色谱技术纯化最终产物,以确保高纯度和氘掺入。
工业生产方法
This compound的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
批量氘代: 制备大量的氘代前体。
自动化合成: 使用自动化系统进行偶联反应,以确保一致性和效率。
质量控制: 实施严格的质量控制措施,以确保最终产品符合要求的规格。
化学反应分析
反应类型
安普那韦-d4会发生各种化学反应,包括:
还原: 涉及去除氧或添加氢,通常使用硼氢化钠等还原剂。
取代: 涉及用另一种官能团取代一种官能团,通常使用亲核试剂或亲电试剂。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾。
还原: 硼氢化钠、氢化铝锂。
取代: 卤代烷烃、亲核试剂如胺或硫醇。
主要产物
从这些反应中形成的主要产物包括this compound的各种氧化、还原或取代衍生物,这些衍生物用于研究其代谢途径和与生物靶标的相互作用。
相似化合物的比较
类似化合物
利托那韦: 另一种HIV蛋白酶抑制剂,具有类似的作用机制。
茚地那韦: 也抑制HIV蛋白酶,但具有不同的药代动力学特性。
沙奎那韦: 另一种蛋白酶抑制剂,与其他抗逆转录病毒药物联合使用。
安普那韦-d4的独特性
This compound的独特性在于其氘标记,这在药代动力学研究中提供了独特的优势。 氘原子可以改变代谢稳定性,并降低氧化代谢速率,从而可能导致改善的药代动力学特征 .
属性
IUPAC Name |
[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1/i13D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMARZQAQMVYCKC-OZXFPYGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@H](C(O1)([2H])[2H])OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
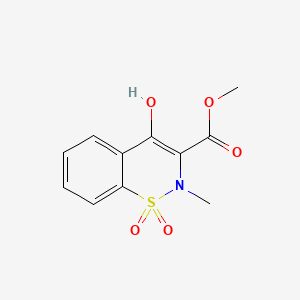
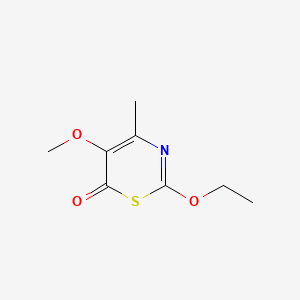
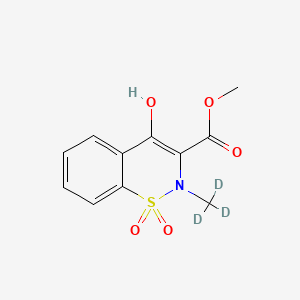
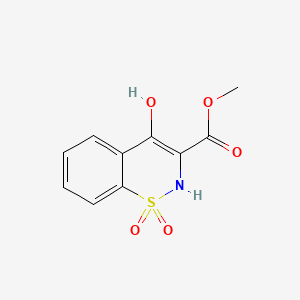
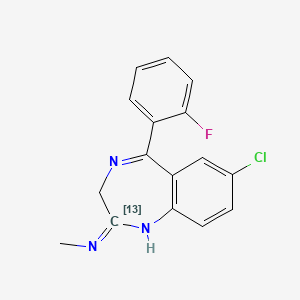
![(2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B562610.png)

